

Spectroscopic Profile of 8-Nitroquinolin-3-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 8-Nitroquinolin-3-ol

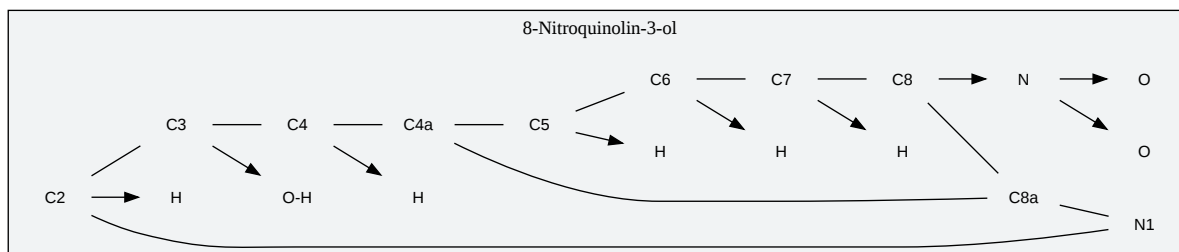
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This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of **8-nitroquinolin-3-ol**. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from related quinoline derivatives to offer a predictive but scientifically grounded overview for researchers, scientists, and professionals in drug development. The principles outlined herein are designed to aid in the identification, characterization, and quality control of **8-nitroquinolin-3-ol**.

Molecular Structure and Its Spectroscopic Implications

8-Nitroquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic compound. The structure features two key substituents: a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 8-position. The placement of these groups significantly influences the electronic environment of the quinoline ring system, which in turn dictates the molecule's spectroscopic signature. The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction, while the nitro group is a strong electron-withdrawing group. These opposing effects create a unique electronic distribution that can be probed by NMR and IR spectroscopy.



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Caption: Molecular structure of **8-Nitroquinolin-3-ol** with atom numbering.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **8-nitroquinolin-3-ol** is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. The predicted chemical shifts and coupling constants are based on data from similar substituted quinolines.^[1]
^[2]

Table 1: Predicted ^1H NMR Data for **8-Nitroquinolin-3-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.5	s	-	Close to nitrogen, deshielded.
H-4	~7.8	s	-	Influenced by the adjacent hydroxyl group.
H-5	~7.6	d	~8.0	Ortho coupling with H-6.
H-6	~7.4	t	~8.0	Triplet due to coupling with H-5 and H-7.
H-7	~7.9	d	~8.0	Ortho coupling with H-6, deshielded by nitro group.
OH-3	~9.5	br s	-	Broad signal, chemical shift is concentration and solvent dependent.

Rationale for Predictions: The electron-withdrawing nitro group at position 8 will deshield the protons on the benzene ring, particularly H-7. The hydroxyl group at position 3 will have a more localized effect, primarily influencing H-2 and H-4. The expected coupling patterns (doublets and triplets) arise from the spin-spin coupling between adjacent protons.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. A proton-

decoupled ^{13}C NMR spectrum will show nine distinct signals for the nine carbon atoms in the quinoline ring.

Table 2: Predicted ^{13}C NMR Data for **8-Nitroquinolin-3-ol**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~145	Attached to nitrogen, deshielded.
C-3	~155	Attached to the hydroxyl group, significantly deshielded.
C-4	~115	Shielded by the hydroxyl group.
C-4a	~130	Bridgehead carbon.
C-5	~125	Aromatic carbon.
C-6	~128	Aromatic carbon.
C-7	~120	Influenced by the adjacent nitro group.
C-8	~140	Attached to the nitro group, deshielded.
C-8a	~150	Bridgehead carbon, adjacent to nitrogen.

Rationale for Predictions: The carbon atom attached to the hydroxyl group (C-3) and the nitro group (C-8) are expected to be the most deshielded. The chemical shifts of other carbons are predicted based on the known substituent effects in aromatic systems.

Predicted IR Spectrum

The IR spectrum of **8-nitroquinolin-3-ol** will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **8-Nitroquinolin-3-ol**

Wavenumber (cm ⁻¹)	Vibration	Rationale
3400-3200 (broad)	O-H stretch	Characteristic of a hydroxyl group, broadened due to hydrogen bonding.
3100-3000	Aromatic C-H stretch	Typical for aromatic compounds.
1620-1580	C=C and C=N stretch	Skeletal vibrations of the quinoline ring.
1550-1500 and 1350-1300	Asymmetric and symmetric N-O stretch	Characteristic strong absorptions for a nitro group.
1250-1150	C-O stretch	For the phenolic hydroxyl group.
850-750	C-H out-of-plane bend	Substitution pattern on the aromatic rings.

Rationale for Predictions: The presence of a broad O-H stretching band and strong N-O stretching bands will be key features in the IR spectrum, confirming the presence of the hydroxyl and nitro groups, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the overall molecular structure.

Experimental Protocols

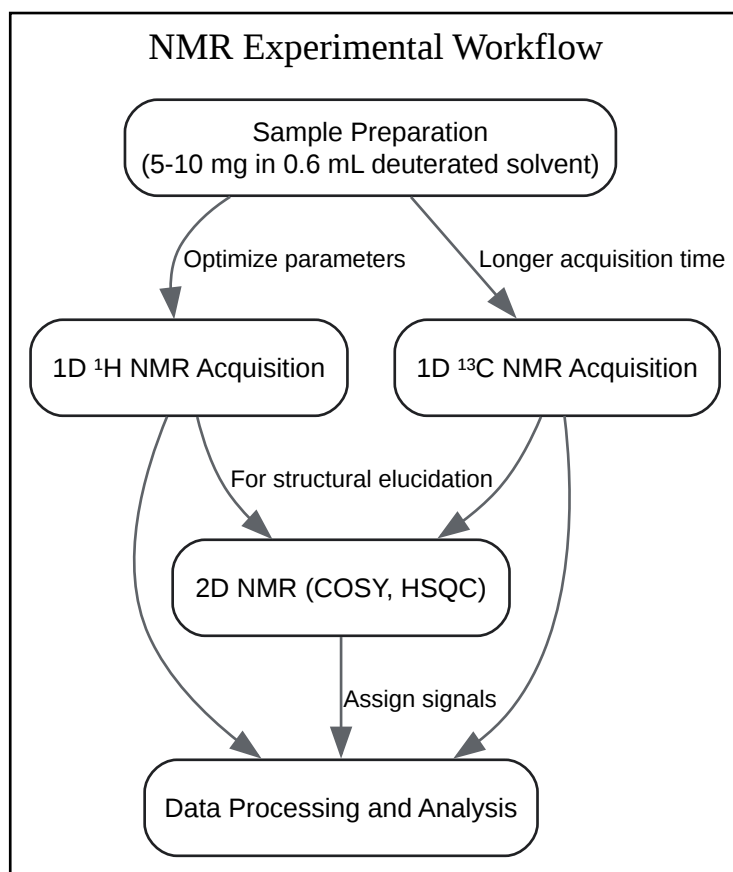
To validate the predicted spectral data, the following experimental protocols are recommended.

NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **8-nitroquinolin-3-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Optimize spectral width to cover all proton signals.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .[\[1\]](#)
- 2D NMR (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations and assist in assigning proton signals.[\[2\]](#)
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ^1H and ^{13}C atoms, aiding in the assignment of the carbon spectrum.



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Caption: Recommended workflow for NMR analysis of **8-Nitroquinolin-3-ol**.

IR Spectroscopy

A standard protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer is as follows:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid **8-nitroquinolin-3-ol** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

- Data Processing: Perform a background subtraction and identify the key absorption bands.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **8-nitroquinolin-3-ol**. The provided ^1H NMR, ^{13}C NMR, and IR data, derived from the analysis of related compounds, offer a solid foundation for researchers to identify and characterize this molecule. The experimental protocols outlined will enable the acquisition of high-quality data for the validation of these predictions. As with any predictive analysis, experimental verification is paramount for confirming the precise spectral characteristics of **8-nitroquinolin-3-ol**.

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